1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride (CAS 10034-20-5) is a highly specialized, fully O-protected amino sugar building block central to modern carbohydrate synthesis. Structurally, it features four acetate protecting groups at the 1, 3, 4, and 6 hydroxyl positions, while the C2 amine remains unprotected but stabilized as a hydrochloride salt [1]. This specific configuration provides a stable, crystalline solid that resists premature N,O-acyl migration. For procurement professionals and synthetic chemists, its primary value proposition lies in its immediate readiness for selective N-functionalization in organic solvents. By providing a strictly reactive amine within a fully protected carbohydrate scaffold, it serves as a primary starting material for synthesizing complex glycoconjugates, custom N-modified glycosyl donors, and metabolic inhibitors without the need for exhaustive in-house protection sequences.
Substituting 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride with cheaper, unprotected D-glucosamine hydrochloride introduces severe processability bottlenecks. Unprotected glucosamine hydrochloride is highly polar, soluble only in water, and completely insoluble in standard organic solvents like dichloromethane (DCM) or chloroform [1]. Attempting direct N-acylation in aqueous or heterogeneous media typically results in low yields, complex mixtures of N- and O-functionalized products, and arduous purification workflows. Conversely, attempting to use the fully protected analog, GlcNAc pentaacetate (where the amine is also acetylated), fails because selectively de-N-acetylating the C2 position to free the amine requires harsh basic or hydrazinolysis conditions that concurrently cleave the essential O-acetate groups . Procuring the tetraacetate hydrochloride salt directly bypasses both the insolubility of the raw sugar and the destructive deprotection requirements of the pentaacetate.
A critical procurement differentiator for this compound is its solubility profile. Unprotected D-glucosamine hydrochloride is virtually insoluble in halogenated organic solvents such as chloroform and DCM, restricting its reactivity to aqueous environments where electrophiles rapidly degrade [1]. 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride is highly soluble in these organic solvents. Upon mild in situ neutralization with bases like triethylamine, it allows for rapid, homogeneous N-acylation or N-alkylation at room temperature .
| Evidence Dimension | Solubility in halogenated organic solvents (e.g., Chloroform, DCM) |
| Target Compound Data | Highly soluble (enables homogeneous organic phase reactions) |
| Comparator Or Baseline | D-Glucosamine hydrochloride (Insoluble) |
| Quantified Difference | Binary solubility shift enabling non-aqueous processing |
| Conditions | Standard laboratory conditions (20-25 °C) in DCM/Chloroform |
Procuring the organic-soluble tetraacetate form eliminates the need for complex biphasic reaction setups and prevents low-yielding heterogeneous reactions during N-functionalization.
When synthesizing custom N-modified glucosamine derivatives, starting with unprotected glucosamine requires a multi-step protection-deprotection sequence (global protection, selective deprotection, functionalization) that severely impacts overall yield. Starting with 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride provides a fully O-protected scaffold with a strictly reactive amine. This enables direct, single-step N-acylation (e.g., forming N-Troc, N-Fmoc, or custom amides) with near-quantitative conversion, completely avoiding the risk of O-acylation .
| Evidence Dimension | Synthetic steps to yield an N-modified, O-protected intermediate |
| Target Compound Data | 1 step (Direct N-acylation in situ) |
| Comparator Or Baseline | Unprotected Glucosamine HCl (>3 steps required) |
| Quantified Difference | Elimination of 2+ synthetic steps and associated downstream yield losses |
| Conditions | Standard N-acylation using acyl chlorides/anhydrides and mild base in DCM |
Procuring this specific building block drastically shortens synthesis timelines, reduces reagent waste, and improves overall yields for custom glycoconjugate production.
The synthesis of 1,2-cis glycosidic linkages (alpha-glycosides) strictly requires a non-participating group at the C2 position, with the 2-azido group being the industry standard. 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride is the established substrate for diazo transfer reactions (e.g., using imidazole-1-sulfonyl azide) to yield 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose [1]. Attempting this transformation on GlcNAc pentaacetate is impossible due to the lack of a free amine, and using unprotected glucosamine results in unmanageable side reactions.
| Evidence Dimension | Compatibility with electrophilic diazo transfer reagents |
| Target Compound Data | Direct, high-yield conversion to 2-azido-2-deoxy derivative |
| Comparator Or Baseline | GlcNAc pentaacetate (Incompatible; lacks primary amine) |
| Quantified Difference | Enables direct azide formation vs. complete reaction failure |
| Conditions | Diazo transfer utilizing imidazole-1-sulfonyl azide or triflyl azide |
Buyers synthesizing alpha-glycosides must procure this exact hydrochloride salt to successfully generate the mandatory 2-azido glycosyl donors required for stereoselective coupling.
Highly suited for generating N-acyl, N-alkyl, or N-linked fluorescent probes. Because the O-acetates protect the carbohydrate core, buyers can directly react the neutralized amine with custom electrophiles in organic solvents, ensuring absolute regioselectivity [1].
The mandatory starting material for diazo transfer reactions. It directly yields 2-azido-2-deoxy-glucosamine derivatives, which serve as essential non-participating glycosyl donors for stereoselective alpha-glycosidic bond formation[1].
Procured to synthesize Fmoc- or Boc-protected N-glycan building blocks for incorporation into glycopeptides. The O-acetates remain stable during standard peptide coupling cycles and can be efficiently cleaved globally at the end of the synthesis [1].